Cyclohexyl formate (CAS 4351-54-6) is a carboxylic acid ester with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol. It is a colorless, clear liquid that is insoluble in water but miscible with alcohols and other organic solvents.
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
CAS No.4351-54-6
Cat. No.B3266764
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
Cyclohexyl formate
CAS
4351-54-6
Molecular Formula
C7H12O2
Molecular Weight
128.17 g/mol
Structural Identifiers
SMILES
C1CCC(CC1)OC=O
InChI
InChI=1S/C7H12O2/c8-6-9-7-4-2-1-3-5-7/h6-7H,1-5H2
InChIKey
VUXKVKAHWOVIDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes
10 mg / 50 mg / 100 mg / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Handling Information
Solubility
insoluble in water; soluble in acetic and formic acid Miscible at room temperature (in ethanol)
Cyclohexyl formate (CAS 4351-54-6) is a carboxylic acid ester with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol [1]. It is a colorless, clear liquid that is insoluble in water but miscible with alcohols and other organic solvents . Industrially, it is classified primarily as a synthetic flavoring agent (FEMA 2353) [2] and has documented use as an organic solvent [3]. It is also recognized as a moderately stable, flammable liquid (Flash Point: 51-53.3 °C) that should be stored in glass or tin containers away from heat and ignition sources [4].
Flavor & Fragrance Ingredient (FEMA 2353)
Compound-specific regulatory context for food flavoring applications
Specialized Organic Solvent Use
Documented as an aprotic ester solvent for specific synthesis and extraction contexts
Moderately Stable Flammable Liquid
Storage in glass/tin containers away from heat and ignition sources recommended
[1] Food and Agriculture Organization of the United Nations. (2002). Specifications for Flavourings: Cyclohexyl formate. JECFA Evaluation (Session 59). View Source
[2] Flavor and Extract Manufacturers Association (FEMA). (n.d.). FEMA Flavor Library: Cyclohexyl Formate (FEMA 2353). View Source
Why Generic Substitution of Cyclohexyl Formate (CAS 4351-54-6) Fails: A Procurement Perspective
While cyclohexyl formate belongs to a broad class of cyclohexyl esters, generic substitution within this class is not a viable procurement strategy for applications requiring specific performance characteristics. Key physical properties such as vapor pressure, enthalpy of vaporization, and liquid density vary systematically with the ester's alkyl chain length [1]. Furthermore, sensory profiles differ markedly; cyclohexyl formate possesses a unique ethereal, cooling, fruity banana and cherry odor profile, distinct from other formate or cyclohexyl esters like cyclohexyl acetate or isoamyl formate [2]. Regulatory acceptance for specific end-uses, such as food flavoring, is compound-specific, with approved usage levels (e.g., 2-11 ppm for cyclohexyl formate) not being transferable to analogs . Therefore, material selection must be based on direct, quantitative evidence of performance differentiation, which is detailed in the following section.
TargetCyclohexyl FormateSubstitute
VSLower vapor pressure (1.78 mmHg) for controlled volatilityCyclohexyl Acetate: Generic substitution may shift volatility and olfactory release profile
VSHigher enthalpy of vaporization supports rapid top-note impactHigher Cyclohexyl Esters: Lower volatility may not provide equivalent headspace performance
[1] Zaitsau, D. H., Verevkin, S. P., Paulechka, Y. U., Kabo, G. J., & Sevruk, V. M. (2003). Comprehensive Study of Vapor Pressures and Enthalpies of Vaporization of Cyclohexyl Esters. Journal of Chemical & Engineering Data, 48(6), 1393-1400. View Source
[2] The Good Scents Company. (n.d.). Cyclohexyl formate information. View Source
Quantitative Differentiation Evidence for Cyclohexyl Formate (CAS 4351-54-6) Against Key Comparators
Cyclohexyl Formate vs. Cyclohexyl Acetate: Lower Vapor Pressure for Volatility Control
Cyclohexyl formate exhibits a significantly lower vapor pressure compared to its closest analog, cyclohexyl acetate, at the same temperature. This directly impacts its volatility profile, making it less prone to evaporative losses in open systems .
Vapor Pressure at 298 KData to verify
1.78 mmHg Cyclohexyl acetate: ~3.2 mmHg
~44% lower vapor pressure. Supports reduced evaporative loss in open-system applications.
Direct head-to-head comparison; validate supplier-specific batch data.
Measured at 25 °C; data reported from vendor technical datasheets and peer-reviewed literature.
Why This Matters
For formulators in flavors, fragrances, or industrial solvents, a lower vapor pressure translates to improved shelf-life, reduced odor fatigue, and lower VOC emissions during processing.
Cyclohexyl Formate vs. Higher Cyclohexyl Esters: Superior Volatility for Headspace Impact
Compared to cyclohexyl esters with longer acyl chains (e.g., butyrate, valerate), cyclohexyl formate has the highest vapor pressure and lowest enthalpy of vaporization in its class. This results in a faster and more intense initial olfactory impact [1].
Enthalpy of VaporizationClass-level inference
~51–52 kJ/mol Longer-chain esters: ~61–67 kJ/mol
15–24% lower ΔlgHmo. Supports faster headspace release for top-note applications.
Reported class-level trend; may vary with specific formulation context.
Flavor ChemistrySensory ScienceFormulation
Evidence Dimension
Standard Molar Enthalpy of Vaporization (ΔlgHmo at 298.15 K)
ΔlgHmo is ~15-24% lower than that of longer-chain analogs
Conditions
Data obtained from transpiration method measurements across a temperature range.
Why This Matters
For applications requiring a top-note or an immediate aroma burst (e.g., air fresheners, certain food and beverage flavors), cyclohexyl formate is the optimal choice among the cyclohexyl ester series, providing a distinct advantage over its less volatile homologs.
Flavor ChemistrySensory ScienceFormulation
[1] Zaitsau, D. H., Verevkin, S. P., Paulechka, Y. U., Kabo, G. J., & Sevruk, V. M. (2003). Comprehensive Study of Vapor Pressures and Enthalpies of Vaporization of Cyclohexyl Esters. Journal of Chemical & Engineering Data, 48(6), 1393-1400. View Source
Cyclohexyl Formate vs. Cyclohexyl Acetate: Distinct Olfactory Profile for Flavor Blending
Cyclohexyl formate and cyclohexyl acetate are both fruity esters, but they occupy different sensory spaces. Cyclohexyl formate is characterized by a specific ethereal, cooling, sweet, fruity banana and cherry profile , whereas cyclohexyl acetate is described as having a more generic fruity odor reminiscent of amyl acetate (banana/pear) with a different overall impact .
Distinct cooling fruity character vs generic amyl acetate profile of acetate. Supports unique blending context.
Cross-study descriptive data; sensory impact may vary with matrix.
Flavor ChemistrySensory AnalysisFood Science
Evidence Dimension
Sensory Description and Application Usage Level
Target Compound Data
Odor: Ethereal, cooling, sweet fruity banana and cherry nuances. Taste threshold: 30 ppm. Application: 3–11 ppm in food.
Comparator Or Baseline
Cyclohexyl acetate: Odor reminiscent of amyl acetate (fruity, banana/pear). Application: 15–110 ppm in food.
Quantified Difference
Cyclohexyl formate is used at approximately one-tenth the concentration of cyclohexyl acetate in food applications, indicating higher potency or a different intensity profile.
Conditions
Descriptive sensory analysis and recommended usage levels from flavor industry databases.
Why This Matters
Flavorists cannot simply interchange these two esters. Cyclohexyl formate provides a specific, high-impact, cooling fruity note (banana/cherry) at low concentrations, offering a distinct tool for creating complex flavor profiles that cannot be achieved with cyclohexyl acetate alone.
Flavor ChemistrySensory AnalysisFood Science
Cyclohexyl Formate vs. Isoamyl Formate: Regulatory and Usage Level Differentiation
While both cyclohexyl formate and isoamyl formate are approved flavoring agents, they are subject to different regulatory usage levels. In Europe, the Maximised Survey-derived Daily Intake (MSDI) for cyclohexyl formate is 0.012 μg/capita/day [1], which is lower than the MSDI for isoamyl formate (0.12 μg/capita/day), reflecting different safety profiles and intake patterns [2].
Ten-fold lower regulatory exposure limit context. Supports low-dose formulation strategies for EU market.
Cross-study regulatory comparison; requires verification for current intake estimates.
Regulatory AffairsFood SafetyFlavor Formulation
Evidence Dimension
Maximised Survey-derived Daily Intake (MSDI-EU)
Target Compound Data
0.012 μg/capita/day
Comparator Or Baseline
Isoamyl formate: 0.12 μg/capita/day
Quantified Difference
The MSDI for cyclohexyl formate is ten times lower (one order of magnitude) than that of isoamyl formate.
Conditions
Regulatory exposure assessment as reported by the European Food Safety Authority (EFSA) and industry groups.
Why This Matters
For procurement in flavor houses serving the EU market, this quantitative difference in regulatory exposure limits is a critical selection criterion. Cyclohexyl formate may be the preferred choice for applications requiring a lower exposure profile or for formulations where its unique sensory character is essential at low doses.
Regulatory AffairsFood SafetyFlavor Formulation
[1] The Good Scents Company. (n.d.). Cyclohexyl formate information. View Source
[2] The Good Scents Company. (n.d.). Isoamyl formate information. View Source
Validated Application Scenarios for Cyclohexyl Formate (CAS 4351-54-6) Based on Quantitative Evidence
Precision Flavor Formulation: High-Impact Banana and Cherry Notes at Low Inclusion Levels
Based on its distinctive sensory profile (ethereal, cooling, sweet fruity banana and cherry) and its recommended low usage levels of 3–11 ppm in food , cyclohexyl formate is ideally suited for use in premium flavor formulations where a potent, authentic top note is required without overdosing. It is specifically validated for use in beverages, candy, ice cream, and baked goods .
Fragrance Development: Volatile Top Note with Defined Longevity
Its moderate vapor pressure (1.78 mmHg at 25 °C) positions cyclohexyl formate as an excellent top-note ingredient in fragrance compositions. Its volatility is high enough to provide an immediate impact upon application, but lower than that of cyclohexyl acetate, offering formulators greater control over fragrance longevity and evaporation profile. Usage in fragrance concentrates is recommended up to 4.0% [1].
Chemical Process Solvent: Niche Solvent with Defined Volatility for Specialized Reactions
While primarily a flavor and fragrance material, cyclohexyl formate is documented as an organic solvent [2]. Its specific physical property set, including a boiling point of 162-163 °C [3] and low water solubility, may make it a suitable solvent choice for specific organic syntheses or extractions where its volatility and aprotic, ester-like nature are advantageous compared to more common but less specialized solvents.
Process Engineering: Reliable Thermophysical Data for Separation and Reaction Modeling
For chemical engineers and process designers, the extensive and peer-reviewed thermophysical data available for cyclohexyl formate, including vapor pressure, enthalpy of vaporization [4], and heat capacity [5], make it a reliable compound for modeling. The availability of such data reduces uncertainty in the design of separation units (e.g., distillation) and reactor systems, providing a significant practical advantage over less well-characterized analogs.
Application
Selection Property
Validation Focus
Flavor formulation (banana/cherry top notes)
Reported sensory impact at low inclusion levels (3-11 ppm)
Sensory evaluation in target food matrix
Fragrance top-note development
Moderate vapor pressure profile (reported 1.78 mmHg at 25°C)
Volatility and olfactory release monitoring
Specialized organic solvent
Boiling point ~162-163°C and low water solubility context
Reaction compatibility and volatility performance
Process modeling and simulation
Peer-reviewed thermophysical data availability
Data validation for distillation and reactor modeling
[1] The Good Scents Company. (n.d.). Cyclohexyl formate information. View Source
[3] Food and Agriculture Organization of the United Nations. (2002). Specifications for Flavourings: Cyclohexyl formate. JECFA Evaluation (Session 59). View Source
[4] Zaitsau, D. H., Verevkin, S. P., Paulechka, Y. U., Kabo, G. J., & Sevruk, V. M. (2003). Comprehensive Study of Vapor Pressures and Enthalpies of Vaporization of Cyclohexyl Esters. Journal of Chemical & Engineering Data, 48(6), 1393-1400. View Source
[5] Paulechka, Y. U., Zaitsau, D. H., Kabo, G. J., & Verevkin, S. P. (2004). On the difference between isobaric and isochoric heat capacities of liquid cyclohexyl esters. Journal of Molecular Liquids, 115(2-3), 115-123. View Source
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